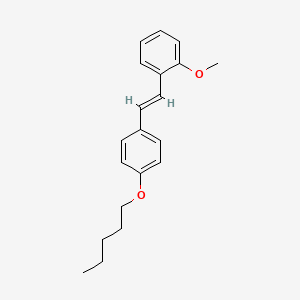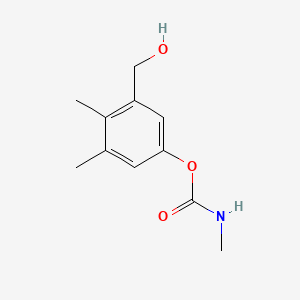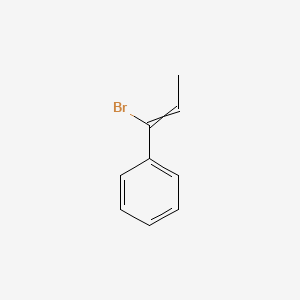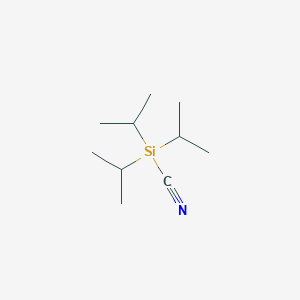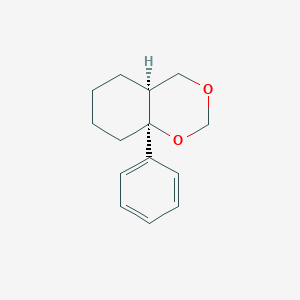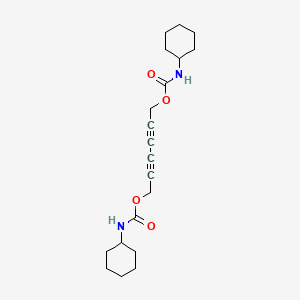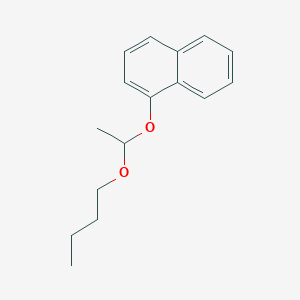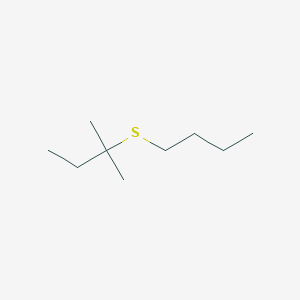
2-Butylsulfanyl-2-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butylsulfanyl-2-methylbutane is an organic compound that belongs to the class of alkanes It is characterized by the presence of a butylsulfanyl group attached to a 2-methylbutane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butylsulfanyl-2-methylbutane can be achieved through several methods. One common approach involves the reaction of 2-methylbutane with butylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the sulfanyl bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The process is optimized to ensure high yield and purity of the final product. Industrial methods often employ continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butylsulfanyl-2-methylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted alkanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butylsulfanyl-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of sulfanyl groups.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-butylsulfanyl-2-methylbutane involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity. The pathways involved include electron transfer processes and the formation of intermediate species that facilitate further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbutane: A structural isomer with different reactivity due to the absence of the sulfanyl group.
Butylthiol: Contains a thiol group instead of a sulfanyl group, leading to different chemical behavior.
2-Butylsulfanylpropane: Similar structure but with a different carbon backbone.
Uniqueness
2-Butylsulfanyl-2-methylbutane is unique due to the presence of both a butyl and a sulfanyl group on the same carbon backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
24487-59-0 |
|---|---|
Molekularformel |
C9H20S |
Molekulargewicht |
160.32 g/mol |
IUPAC-Name |
2-butylsulfanyl-2-methylbutane |
InChI |
InChI=1S/C9H20S/c1-5-7-8-10-9(3,4)6-2/h5-8H2,1-4H3 |
InChI-Schlüssel |
PAENQPSFTOECFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)
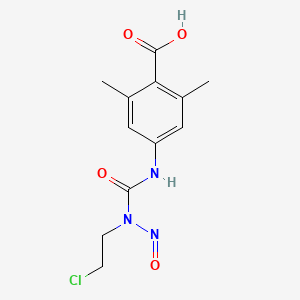
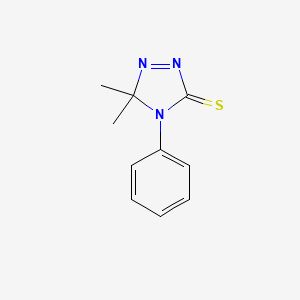
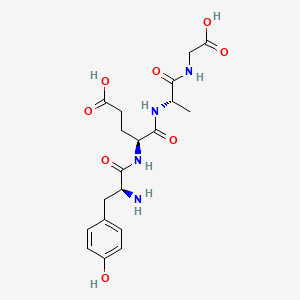
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)
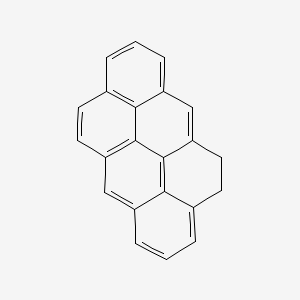
![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
